Butixirate

Description

Contextualization within Relevant Chemical Classes

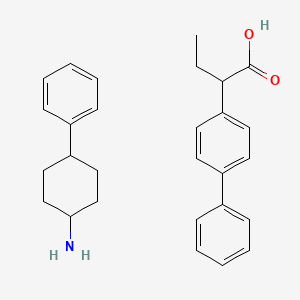

Butixirate is chemically a salt, formed through the ionic association of two distinct organic molecules: α-ethyl-4-biphenylacetic acid and trans-4-phenylcyclohexanamine. physio-pedia.comnih.govwikipedia.org The acidic component, α-ethyl-4-biphenylacetic acid, is also known by the non-proprietary name xenbucin (B1684238). physio-pedia.com It is this xenbucin moiety that is considered the active component, placing this compound firmly within the class of nonsteroidal anti-inflammatory drugs (NSAIDs) . physio-pedia.com

The fundamental mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgnih.gov These enzymes, existing as isoforms COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. wikipedia.orgnih.gov By blocking the action of COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects. physio-pedia.comnih.govnih.gov this compound, through its active xenbucin component, is understood to operate via this well-established mechanism. physio-pedia.com

Some sources also allude to this compound possessing antihyperlipidemic properties, suggesting a potential role in lipid regulation, though this is less extensively documented in readily available literature. nih.gov

Overview of Historical Academic Interest in this compound

The academic interest in this compound appears to be most prominent in literature from several decades ago, coinciding with a broader wave of research and development into novel NSAIDs. The compound, also referred to by the brand name Flectar and the developmental code MG-5771, was investigated for its potential as an effective agent for managing pain and inflammation.

The core of the research into this compound has centered on its active moiety, xenbucin (α-ethyl-4-biphenylacetic acid). This component is a derivative of 4-biphenylacetic acid, a structure that has been a scaffold for the development of other anti-inflammatory agents. sigmaaldrich.com The rationale for creating the salt form with trans-4-phenylcyclohexanamine was likely to improve the physicochemical properties of the parent acid, such as solubility or stability, a common strategy in pharmaceutical development.

While early studies would have focused on establishing its pharmacological profile, including its analgesic and anti-inflammatory efficacy in preclinical models, the volume of dedicated, long-term academic research specifically on the this compound salt appears limited in the contemporary scientific literature.

Identification of Current Research Gaps Pertaining to this compound

A comprehensive review of the current scientific landscape reveals significant gaps in the research specifically concerning this compound. While the general mechanism of action is inferred from its classification as an NSAID, the nuanced aspects of its interaction with COX enzymes and other potential biological targets remain largely unexplored in recent studies.

The most prominent research gap is the dearth of recent academic publications dedicated to this compound. This suggests a decline in research interest or a shift in focus towards other therapeutic agents. The reasons for this are not explicitly stated in the available literature but could be multifactorial, including the emergence of more effective or safer alternatives.

Specific areas where research is lacking include:

Differential COX-1/COX-2 Inhibition: There is a lack of detailed, publicly available studies on the selectivity of this compound (or xenbucin) for the COX-1 versus the COX-2 isoform. This is a critical aspect of modern NSAID research, as COX-2 selectivity is often associated with a reduced risk of certain gastrointestinal side effects. nih.gov

Unexplored Therapeutic Potential: The mention of antihyperlipidemic properties is intriguing but not substantially supported by a body of recent research. nih.gov Investigating the molecular mechanisms behind this potential effect could open new avenues for the application of this chemical scaffold.

Comparative Efficacy and Formulation: There is a lack of contemporary studies comparing the efficacy and formulation characteristics of this compound against modern NSAIDs.

Chemical Biology Probes: The potential use of this compound or its constituent parts as chemical probes to study inflammatory pathways or lipid metabolism has not been explored.

The table below summarizes the key research gaps identified for this compound.

| Research Gap Area | Description of the Gap |

| Recent Academic Focus | A significant lack of dedicated studies on this compound in the last two decades. |

| COX Isoform Selectivity | No detailed, recent data on the relative inhibitory activity of this compound against COX-1 and COX-2. |

| Mechanism of Antihyperlipidemic Action | The potential lipid-lowering effects are mentioned but the underlying molecular mechanisms are not elucidated. |

| Modern Comparative Studies | Absence of recent comparative studies against newer NSAIDs. |

| Chemical Biology Applications | The compound has not been leveraged as a tool to investigate biological pathways. |

Properties

CAS No. |

19992-80-4 |

|---|---|

Molecular Formula |

C28H33NO2 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

4-phenylcyclohexan-1-amine;2-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C16H16O2.C12H17N/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11-12H,6-9,13H2 |

InChI Key |

KWFFVBCJCQQAIV-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N |

Appearance |

Solid powder |

Other CAS No. |

19992-80-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Butixirate; MG 5771; MG-5771; MG5771. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Butixirate

Established Synthetic Pathways for Butixirate Derivatives

The synthesis of 4-biphenylacetic acid, the active component of this compound, can be achieved through various established pathways, starting from different precursors. These methods have been refined over time to improve efficiency and yield.

Total Synthesis Approaches

Total synthesis of 4-biphenylacetic acid involves the construction of the biphenyl (B1667301) framework from simpler, non-biphenyl precursors. One common strategy involves the coupling of two benzene (B151609) rings.

A prevalent method is the Suzuki-Miyaura cross-coupling reaction. tandfonline.comfigshare.com This reaction typically involves the coupling of a phenylboronic acid with a halogenated phenylacetic acid derivative. For instance, the reaction of 4-bromophenylacetic acid with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a base like potassium carbonate, yields 4-biphenylacetic acid. chemicalbook.com This approach is versatile and can be adapted to produce a wide range of substituted biphenyl derivatives.

Another established route starts from biphenyl itself. One such method involves the Friedel-Crafts acylation of biphenyl, followed by a series of reactions to introduce the acetic acid moiety. However, this method can be limited by issues of regioselectivity and the requirement for harsh conditions. google.com

A different approach begins with 4-aminophenylacetic acid, which is prepared by the reduction of 4-nitrophenylacetic acid. The 4-aminophenylacetic acid is then reacted with benzene in the presence of sodium nitrite (B80452) and an acid to form 4-biphenylacetic acid. chemicalbook.comgoogle.com This method, however, can involve multiple steps and the use of potentially hazardous reagents.

| Starting Material(s) | Key Reaction | Reagents & Conditions | Yield | Reference(s) |

| 4-Bromophenylacetic acid, Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(OAc)₂, K₂CO₃, water/toluene, 65°C, 20h | Up to 100% | chemicalbook.com |

| Ethyl-4-bromophenyl acetate, Phenylboronic acid | Suzuki-Miyaura Coupling | PEPPSI-Pd-NHC catalyst | Good | tandfonline.comfigshare.com |

| 4-Nitrophenylacetic acid | Reduction, Diazotization, Coupling | 1. Pd/C, H₂ 2. NaNO₂, acid, Benzene | ~70% | google.com |

| Biphenyl | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, then Willgerodt-Kindler reaction | Moderate | google.com |

Semisynthetic Derivatization Strategies

Semisynthetic derivatization of 4-biphenylacetic acid allows for the creation of various derivatives, including esters and amides, which can modulate the compound's properties. The formation of this compound itself is a semisynthetic process where 4-biphenylacetic acid is reacted with trans-4-phenylcyclohexylamine to form the corresponding salt.

The synthesis of amide derivatives of 4-biphenylacetic acid typically involves the activation of the carboxylic acid group. A common method is the conversion of 4-biphenylacetic acid to its acid chloride using a reagent like thionyl chloride. The resulting 4-biphenylacetyl chloride can then be reacted with various aliphatic or aromatic amines to yield the desired amide derivatives. researchgate.net

Ester derivatives can also be prepared through several methods. One approach is the Fischer esterification, where 4-biphenylacetic acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, the acid chloride can be reacted with an alcohol. The synthesis of felbinac ester (ethyl 4-biphenylacetate) has been achieved via a Suzuki-Miyaura coupling of ethyl 4-bromophenylacetate with phenylboronic acid. tandfonline.comfigshare.com

| Derivative Type | Synthetic Method | Key Reagents | Product Example | Reference(s) |

| Amide | Acid Chloride Formation & Amination | 1. SOCl₂ 2. Amine (aliphatic or aromatic) | Substituted 4-biphenyl acetamides | researchgate.net |

| Ester | Suzuki-Miyaura Coupling | Ethyl 4-bromophenylacetate, Phenylboronic acid, PEPPSI-Pd-NHC catalyst | Ethyl 4-biphenylacetate | tandfonline.comfigshare.com |

| Ester | Fischer Esterification | Alcohol, Acid catalyst | Various 4-biphenylacetic acid esters | nih.gov |

| Salt | Acid-Base Reaction | trans-4-Phenylcyclohexylamine | This compound | - |

Novel Synthetic Route Development for Enhanced Yield and Selectivity

Research into the synthesis of 4-biphenylacetic acid and its derivatives continues to focus on developing novel routes that offer improved yields, higher selectivity, and milder reaction conditions. A significant area of development is in the refinement of catalytic systems for cross-coupling reactions.

The use of advanced palladium N-heterocyclic carbene (NHC) catalysts, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, has shown promise in the Suzuki-Miyaura coupling for the synthesis of felbinac and its esters. tandfonline.comfigshare.com These catalysts can offer excellent stability to air and moisture, which is a significant advantage for industrial applications. tandfonline.comfigshare.com

Another novel approach involves the use of a palladium-glycine complex as a catalyst for the Suzuki coupling of p-bromophenylacetic acid and phenylboronic acid. This method can be performed in water at room temperature and in the open air, offering a more environmentally friendly and convenient route with high yields. google.com

The development of one-pot syntheses is another area of focus. For example, a one-step synthesis of felbinac from phenylboronic acid and p-bromophenylacetic acid has been reported using a specific palladium catalyst with an amino-phosphine ligand, achieving a yield of 89% under mild, aerobic conditions at room temperature. google.com

| Synthetic Approach | Catalyst/Reagent System | Key Advantages | Yield | Reference(s) |

| Suzuki-Miyaura Coupling | PEPPSI-Pd-NHC | Air and moisture stability | Good | tandfonline.comfigshare.com |

| Suzuki-Miyaura Coupling | Palladium-glycine complex | Aqueous medium, room temperature, air | High | google.com |

| One-pot Suzuki-Miyaura | Pd[Ph₂P(CH₂)nNH₂] | Room temperature, air, high yield | 89% | google.com |

Chemo-Enzymatic and Biocatalytic Approaches to this compound Synthesis

Chemo-enzymatic and biocatalytic methods are gaining traction in the synthesis of pharmaceuticals due to their high selectivity, mild reaction conditions, and potential for greener processes. While specific research on the biocatalytic synthesis of this compound is limited, studies on its core component, felbinac, and related structures are emerging.

Lipases are a class of enzymes that have been explored for the kinetic resolution of racemic mixtures. For instance, lipase-catalyzed kinetic resolution of racemic alcohols and their esters has been successfully demonstrated for various aromatic compounds, which is a relevant strategy for producing enantiomerically pure chiral derivatives. nih.govmdpi.com This approach could be applied to resolve racemic precursors of this compound derivatives. For example, lipase (B570770) from Candida rugosa has been used for the enantioselective transesterification of β-blocker derivatives, highlighting the potential of these enzymes in resolving structurally related compounds. mdpi.com

A more direct chemo-enzymatic approach for the synthesis of felbinac has been reported, integrating a multi-step biocatalytic cascade with chemocatalysis. This strategy employs engineered enzymes for epoxidation, isomerization, and oxidation, combined with a palladium-catalyzed cross-coupling to produce felbinac in high yield.

Furthermore, biocatalysis is being used to synthesize chiral intermediates for various drugs. nih.gov While not directly applied to this compound in the reviewed literature, the principles of using microorganisms or isolated enzymes to perform specific chemical transformations could be adapted for the synthesis of chiral precursors or for the direct functionalization of the biphenyl scaffold.

| Biocatalytic Strategy | Enzyme/System | Application | Potential for this compound Synthesis | Reference(s) |

| Kinetic Resolution | Lipases (e.g., from Candida rugosa) | Resolution of racemic alcohols/esters | Synthesis of enantiopure derivatives | nih.govmdpi.com |

| Chemo-enzymatic Cascade | Engineered epoxidation-isomerization-oxidation enzymes + Pd-catalysis | Synthesis of Felbinac | Direct, high-yield synthesis | chemicalbook.com |

| Whole-cell Biocatalysis | Functional microorganisms | Synthesis of chiral drug intermediates | Greener synthesis of precursors | nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceuticals aims to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. For NSAIDs like this compound, research has focused on developing more sustainable synthetic routes.

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net The development of catalytic reactions, such as the Suzuki-Miyaura coupling, has significantly improved the atom economy of biphenyl synthesis compared to classical methods that generate stoichiometric amounts of waste. researchgate.net

The use of water as a solvent is a cornerstone of green chemistry. The development of water-soluble catalysts, such as the palladium-glycine complex for felbinac synthesis, allows the reaction to be performed in an aqueous medium, avoiding the use of volatile organic compounds. google.com

Catalyst recyclability is another important aspect of green chemistry. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), or the development of systems where the catalyst can be easily recovered and reused, contributes to a more sustainable process. researchgate.net

The reduction of reaction steps and the simplification of purification processes also contribute to a greener synthesis. One-pot reactions and the use of milder reaction conditions (e.g., room temperature and atmospheric pressure) reduce energy consumption and the need for complex equipment. google.com

| Green Chemistry Principle | Application in Felbinac/Butixirate Synthesis | Example | Benefit | Reference(s) |

| High Atom Economy | Use of catalytic cross-coupling reactions | Suzuki-Miyaura coupling | Reduced waste generation | researchgate.net |

| Use of Safer Solvents | Performing reactions in water | Suzuki coupling with a water-soluble palladium-glycine catalyst | Reduced use of volatile organic compounds | google.com |

| Catalyst Recyclability | Use of heterogeneous catalysts | Palladium on carbon (Pd/C) | Reduced catalyst waste and cost | researchgate.net |

| Energy Efficiency | Milder reaction conditions | Room temperature synthesis | Lower energy consumption | google.com |

Molecular Mechanism of Action Elucidation for Butixirate

Investigation of Butixirate's Cellular Targets

The cellular effects of this compound are mediated by the interactions of its active form, butyric acid, with specific molecular targets. These interactions initiate the cascade of events that define its biological activity.

While specific receptor binding studies for this compound itself are not extensively documented, the actions of its active metabolite, butyric acid, are known to be mediated in part through cell surface G-protein coupled receptors. Butyric acid is a known agonist for free fatty acid receptors FFAR2 and FFAR3, as well as the hydroxycarboxylic acid receptor 2 (HCA2). wikipedia.org These receptors act as nutrient sensors that play a role in modulating immune responses and energy homeostasis. wikipedia.org

A primary and extensively studied mechanism of action for butyric acid, the active form of this compound, is the inhibition of a class of enzymes known as histone deacetylases (HDACs). nih.govpnas.org HDACs remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate (B1204436) promotes a state of histone hyperacetylation, which relaxes chromatin structure and facilitates gene expression. nih.govresearchgate.net

Butyrate primarily inhibits Class I and Class II HDACs. pnas.org It is considered a broad-spectrum HDAC inhibitor. The inhibitory activity is concentration-dependent, and kinetic studies have established the potency of butyrate against specific HDAC isoforms.

Table 1: Inhibitory Concentration (IC50) of Sodium Butyrate for HDAC Isoforms This table presents the concentration of sodium butyrate required to inhibit 50% of the activity of specific histone deacetylase enzymes.

| HDAC Isoform | IC50 (mM) |

|---|---|

| HDAC1 | 0.3 |

| HDAC2 | 0.4 |

| HDAC3 | N/A |

| HDAC7 | 0.3 |

| HDAC6 & 10 | No Inhibition |

Data sourced from biochemical assays.

The kinetic mechanism of inhibition involves butyrate binding to the active site of the HDAC enzyme, which contains a critical zinc ion required for catalysis. researchgate.net This prevents the enzyme from deacetylating its histone and non-histone protein substrates.

The key protein-ligand interaction for this compound's active metabolite is between butyrate and the active site of histone deacetylase enzymes. Structural and molecular modeling analyses indicate that the carboxylate group of butyrate coordinates with the zinc ion in the HDAC active site. This interaction mimics the transition state of the natural substrate, effectively blocking the catalytic activity of the enzyme. researchgate.net This inhibition of HDACs is a pivotal event, as it leads to the accumulation of acetylated histones and non-histone proteins, which in turn modulates gene expression and downstream signaling pathways.

Intracellular Signaling Pathway Modulation by this compound

Through the inhibition of HDACs and activation of cell surface receptors, the butyric acid released from this compound modulates multiple intracellular signaling pathways that govern cell fate.

Cell Cycle Regulation: A significant consequence of HDAC inhibition by butyrate is the transcriptional activation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1). This is often mediated through Sp1/Sp3 binding sites in the p21 promoter. The upregulation of p21 leads to the inhibition of cyclin-dependent kinase 2 (CDK2) activity, resulting in cell cycle arrest, typically at the G1 phase. nih.gov

Apoptosis Pathways: Butyrate can induce apoptosis by modulating the expression of key proteins in both the intrinsic and extrinsic pathways. It can activate transcription factors such as p53, which in turn upregulates pro-apoptotic genes. youtube.com

Inflammatory Signaling: Butyrate has been shown to exert anti-inflammatory effects by suppressing the activation of pro-inflammatory signaling pathways. For instance, it can suppress the activation of Cox-2 and modulate cytokine signaling, such as the IL-6/STAT3 pathway, through HDAC inhibition. researchgate.netnih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Exposure of cells to butyrate, the active form of this compound, leads to significant alterations in both the transcriptome and the proteome. It is estimated that HDAC inhibition by butyrate directly affects the expression of about 2% of mammalian genes. nih.gov

Gene expression profiling studies using microarray and RNA-sequencing technologies have identified distinct patterns of gene regulation. In various cell types, butyrate treatment alters the expression of genes involved in cell proliferation, differentiation, apoptosis, and stress response. nih.gov For example, studies in vascular smooth muscle cells showed downregulation of positive cell growth regulators like PCNA and cyclin B1, and upregulation of negative regulators. capes.gov.br

Table 2: Representative Gene Expression Changes in Response to Butyrate This table summarizes examples of genes whose expression is altered by butyrate treatment in various cancer cell models.

| Gene | Regulation | Cellular Function |

|---|---|---|

| p21(Waf1/Cip1) | Up-regulated | Cell Cycle Arrest |

| EEF1A1 | Down-regulated | Protein Synthesis |

| BIRC4 | Down-regulated | Apoptosis Inhibition |

| PCNA | Down-regulated | DNA Replication |

| Cyclin B1 | Down-regulated | Cell Cycle Progression |

Data sourced from gene expression profiling studies. capes.gov.brnih.gov

Proteomic analyses, using techniques such as two-dimensional gel electrophoresis and mass spectrometry, have provided further insight into the cellular response to butyrate. These studies have revealed butyrate-induced changes in the levels of proteins that are critical for various cellular processes. nih.govacs.orgnih.govnih.gov

Table 3: Summary of Proteomic Alterations Following Butyrate Treatment in Colorectal Cancer Cells This table highlights key cellular processes and specific proteins that are modulated by butyrate as identified through proteomic studies.

| Cellular Process | Key Protein Changes | Implication |

|---|---|---|

| Ubiquitin-Proteasome System | Altered expression of proteasome components | Regulation of protein degradation |

| Apoptosis Regulation | Up-regulation of Cathepsin D (pro-apoptotic) and Hsp27 (anti-apoptotic) | Complex modulation of cell death pathways |

| Cytoskeleton Remodeling | Altered expression of actin and associated proteins | Changes in cell structure and motility |

| Protein Biosynthesis | Down-regulation of proteins involved in translation | Inhibition of protein synthesis |

| Cell Stress Response | Increased expression of GST omega-1 and peroxiredoxin-1 | Protection from stress-induced apoptosis |

Data sourced from proteomic analyses of butyrate-treated HT-29 and HCT-116 cells. nih.govacs.org

Advanced Biophysical Techniques for Molecular Interaction Characterization

While specific studies employing advanced biophysical techniques for this compound are not widely published, such methods are invaluable for a detailed characterization of the underlying molecular interactions of its active metabolite, butyrate.

Isothermal Titration Calorimetry (ITC): ITC could be used to directly measure the thermodynamic parameters of butyrate binding to HDAC enzymes. This technique measures the heat released or absorbed during the binding event, providing precise values for the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This would offer a complete thermodynamic profile of the protein-ligand interaction.

Microscale Thermophoresis (MST): MST is another powerful technique for quantifying binding affinities. It measures the movement of a fluorescently labeled molecule (e.g., an HDAC enzyme) through a microscopic temperature gradient, which changes upon binding to a ligand like butyrate. This method is highly sensitive and requires only small amounts of sample.

X-ray Crystallography and NMR Spectroscopy: These structural biology techniques would be essential for elucidating the high-resolution three-dimensional structure of the butyrate-HDAC complex. This would allow for a precise visualization of the atomic interactions, confirming the coordination with the zinc ion and identifying other key residues in the active site that contribute to binding.

These advanced techniques would provide a deeper, quantitative understanding of the initial molecular event—the binding of butyrate to its enzyme target—that triggers the downstream biological effects of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Butixirate

Design and Synthesis of Butixirate Analogs for SAR Probing

The design and synthesis of analogs are fundamental steps in probing the SAR of a compound. This process typically involves modifying specific parts of the molecule to understand how structural changes impact biological activity. While this compound is a compound formed from Xenbucin (B1684238) and trans-4-phenylcyclohexylamine uni.lu, the search results did not yield detailed information on the specific design strategies or synthetic routes employed for creating this compound analogs aimed at comprehensive SAR studies. General references to SAR studies in the context of selecting compounds for various applications were noted edwardbetts.comgoogleapis.comsci-toys.com, but these did not provide specific examples or findings related to this compound analog synthesis.

Computational Approaches in this compound SAR

Computational methods play a crucial role in modern drug discovery and SAR analysis, allowing for the prediction of activity and the understanding of molecular interactions without extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR involves developing mathematical models that relate a compound's biological activity to its physicochemical properties or structural descriptors. This approach can predict the activity of new compounds and identify key structural features influencing activity. Although QSAR is a recognized methodology in predicting properties like skin irritation sci-toys.com, the search results did not provide specific QSAR models or studies developed for this compound or its activity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to predict the preferred orientation of a molecule when bound to a target protein (docking) and to study the dynamic behavior of the complex over time (dynamics). These methods provide insights into the potential binding modes and interactions crucial for activity. No specific information regarding molecular docking or dynamics simulations performed with this compound was found in the reviewed search results.

Identification of Key Pharmacophoric Features for this compound Activity

Identifying the key pharmacophoric features of a compound is essential for understanding its mechanism of action and guiding the design of more potent or selective analogs. These features typically include hydrogen bond donors/acceptors, hydrophobic centers, charged regions, and aromatic rings arranged in specific spatial orientations. Despite the listing of this compound as an analgesic, antirheumatic, and anti-inflammatory agent uni.lu, the specific pharmacophoric features responsible for these activities were not detailed in the search results.

Preclinical in Vitro Biological Evaluation of Butixirate

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are fundamental in determining how a compound interacts with its molecular targets within a cellular context and the functional consequences of this interaction.

Enzyme Assays in Cellular Lysates

Butixirate's primary mechanism of action is through the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.comresearchgate.netcapes.gov.brepa.gov The active metabolite of this compound, butyrate (B1204436), has been extensively studied for its HDAC inhibitory activity. Enzyme assays using cellular lysates are instrumental in quantifying this inhibitory effect in a near-native cellular environment.

In these assays, cell lysates, which contain a mixture of cellular proteins including various HDAC isoforms, are incubated with a fluorogenic HDAC substrate. The enzymatic activity of HDACs deacetylates the substrate, leading to a fluorescent signal. The introduction of this compound (as butyrate) inhibits this activity, resulting in a dose-dependent reduction in fluorescence.

Studies have demonstrated that butyrate effectively inhibits HDAC activity in lysates from various cell types. For instance, in intestinal epithelial cells (IECs), butyrate treatment leads to a discernible decrease in total HDAC activity. nih.gov This inhibitory effect is not limited to intestinal cells; similar findings have been observed in lysates from human umbilical vein endothelial cells (HUVEC), where butyrate demonstrated significant inhibition of HDAC activity. nih.gov The potency of this inhibition can be quantified and compared across different cell lines and conditions, providing valuable data on the compound's target engagement.

Table 1: this compound (as Butyrate) HDAC Inhibition in Cellular Lysates

| Cell Type | Assay Type | Endpoint Measured | Observed Effect | Reference |

| Intestinal Epithelial Cells (IECs) | Fluorometric HDAC Assay | Total HDAC Activity | Decreased HDAC activity upon butyrate treatment | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Fluorometric HDAC Assay | Total HDACs Activity | Dose-dependent inhibition of HDACs activity | nih.gov |

| BRIN-BD11 (Rat Pancreatic β-cell line) | Fluorometric HDAC Assay | Total HDAC Activity | Potent inhibition of HDAC activity | nih.gov |

Receptor Functional Assays in Recombinant Systems

While the primary target of this compound is HDAC, the potential for off-target effects is always a consideration in drug development. Receptor functional assays, particularly those using recombinant systems, are employed to investigate the interaction of a compound with specific receptors. These assays often involve cells that have been genetically engineered to express a particular receptor.

To date, specific data from receptor functional assays in recombinant systems for this compound are not extensively available in the public domain. However, the known biological activities of its active metabolite, butyrate, suggest potential interactions with certain G protein-coupled receptors (GPCRs), such as GPR109A and GPR43. mdpi.comfrontiersin.org Functional assays for these receptors would typically measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, upon receptor activation by a ligand.

Future investigations utilizing recombinant cell lines expressing these and other receptors will be crucial to fully profile the selectivity of this compound and to rule out any significant off-target receptor-mediated activities.

Reporter Gene Assays

Reporter gene assays are a powerful tool to study the impact of a compound on specific gene regulatory elements and signaling pathways. nih.gov In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter or response element. An increase or decrease in the reporter signal indicates that the compound has modulated the activity of that particular pathway.

Butyrate, the active form of this compound, has been shown to modulate the expression of numerous genes, an effect largely attributed to its HDAC inhibitory activity which leads to a more open chromatin structure and increased accessibility for transcription factors. mdpi.com

Reporter gene assays have been used to demonstrate the functional consequences of Butyrate treatment. For example, in prostate cancer cell lines, butyrate was shown to synergistically enhance the transcriptional activity of a retinoic acid-response element (RARE)-driven luciferase reporter gene when combined with retinoids. researchgate.net Another study revealed that butyrate enhances the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, as measured by an AhR-responsive luciferase reporter assay. researchgate.net This enhancement was linked to butyrate's HDAC inhibitory function.

Table 2: Effect of this compound (as Butyrate) in Reporter Gene Assays

| Cell Line(s) | Reporter System | Pathway/Target Investigated | Key Finding | Reference |

| LNCaP, DU145 | pβRARE3Luc (Luciferase) | Retinoic Acid Response Element (RARE) | Butyrate synergistically enhanced retinoid-induced reporter activity. | researchgate.net |

| HepG2, HT29 | AhR-responsive luciferase | Aryl Hydrocarbon Receptor (AhR) | Butyrate enhanced AhR activation by microbiota-derived ligands. | researchgate.net |

| MTL 2.8.2 | CCP1 promoter-driven CAT (Chloramphenicol Acetyltransferase) | Cytotoxic Cell Protease 1 (CCP1) | Butyrate increased reporter gene expression six-fold. | nih.gov |

| E. coli | PLEE1 promoter-driven GFP | Butyrate-responsive sensor | Developed a GFP-based biosensor to detect intracellular butyrate levels. | nih.govresearchgate.net |

Phenotypic Screening in Defined Cell Lines

Phenotypic screening involves treating various cell lines with a compound and observing changes in cellular characteristics or phenotype. This approach provides a broad overview of the compound's biological effects and can uncover unexpected activities. The effects of this compound, primarily through its active metabolite butyrate, have been characterized in a range of cancer cell lines.

The most consistently observed phenotypic effect of butyrate is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This anti-proliferative effect is often dose-dependent and can vary between different cell lines. For instance, studies on colorectal cancer cell lines have shown that butyrate's inhibitory efficacy is cell type-specific. mdpi.com

Table 3: Phenotypic Effects of this compound (as Butyrate) in Defined Cancer Cell Lines

| Cell Line | Cancer Type | Phenotypic Readout(s) | Key Findings | Reference(s) |

| HCT116 | Colorectal Cancer | Cell Viability, Apoptosis, Cell Cycle, Protein Expression (p21, c-Myc, p-ERK1/2) | Dose-dependent inhibition of proliferation (IC50 ~1.14 mM at 24h), induction of apoptosis and p21. | mdpi.comresearchgate.netnih.gov |

| HT-29 | Colorectal Cancer | Cell Viability, Apoptosis, Cell Cycle, Protein Expression (p21, c-Myc, p-ERK1/2) | Moderate inhibition of proliferation (IC50 ~2.42 mM at 48h), lower induction of apoptosis than HCT116. | mdpi.comresearchgate.net |

| Caco-2 | Colorectal Cancer | Cell Viability, Apoptosis, Cell Cycle, Protein Expression (p21, c-Myc, p-ERK1/2) | Less sensitive to butyrate-induced growth inhibition (IC50 ~2.15 mM at 72h). | mdpi.comresearchgate.net |

| MCF7 | Breast Cancer | Growth Inhibition, Cell Cycle, Apoptosis | Dose-dependent growth inhibition, G2/M phase block, and induction of apoptosis. | nih.gov |

| T47D | Breast Cancer | Growth Inhibition, Cell Cycle, Apoptosis | Dose-dependent growth inhibition, G2/M phase block, and induction of apoptosis. | nih.gov |

| MDA-MB-231 | Breast Cancer | Growth Inhibition, Cell Cycle | Dose-dependent growth inhibition with a G2/M phase block, but no significant apoptosis. | nih.gov |

| NCI-H69 | Small Cell Lung Cancer | Cell Proliferation, Clonogenicity, Phenotypic Markers (DDC, CK-BB, BLI) | Cytostatic, reduced cloning efficiency, and altered marker expression. | capes.gov.br |

| SKOV3 | Ovarian Cancer | Cell Growth, Senescence | Induction of senescence-like phenotypes. | researchgate.net |

Organoid and 3D Culture Models for this compound Efficacy Assessment

Traditional 2D cell cultures lack the complex cell-cell and cell-matrix interactions of in vivo tissues. Organoid and 3D culture models offer a more physiologically relevant system for assessing drug efficacy. These models are self-organizing 3D structures grown from stem cells that can mimic the architecture and function of an organ.

Patient-derived organoids (PDOs) from colorectal cancer (CRC) have been used to evaluate the efficacy of butyrate. Studies have shown that butyrate can suppress the proliferation of CRC organoids. nih.gov For example, in one study, only butyrate, out of three short-chain fatty acids tested, significantly decreased the size of CRC organoids. nih.gov Furthermore, butyrate was found to enhance the effects of radiation therapy in these models, suggesting a potential role as a radiosensitizer. nih.gov The response to butyrate can be heterogeneous among different patient-derived organoids, highlighting the potential of this model for personalized medicine approaches.

Table 4: Efficacy of this compound (as Butyrate) in Organoid and 3D Culture Models

| Model System | Cancer Type | Efficacy Parameter(s) | Key Findings | Reference(s) |

| Colorectal Cancer Patient-Derived Organoids (CRC-PDOs) | Colorectal Cancer | Organoid Size, Proliferation (Ki-67), Cell Death | Butyrate significantly decreased organoid size and suppressed proliferation. | nih.gov |

| Colorectal Cancer Patient-Derived Organoids (CRC-PDOs) | Colorectal Cancer | Radiosensitization, Cell Cycle, Apoptosis | Butyrate enhanced radiation-induced cell death and reduced the number of S-phase cells. | nih.gov |

| Colorectal Cancer Organoids | Colorectal Cancer | Gene Expression (RNA-seq), Cell Morphology | NaB treatment led to changes in cell adhesion and ECM-related gene expression, and induced cell cycle arrest via the PI3K-Akt pathway. | nih.gov |

| Colorectal Cancer Organoid and Autologous TILs Co-culture | Colorectal Cancer | T-cell mediated killing, T-cell infiltration and motility | Butyrate combined with anti-PD-1 treatment significantly activated cytotoxic CD8+ T lymphocytes and promoted T cell-mediated killing of CRC organoids. | asm.org |

Ex Vivo Tissue Culture Studies

Ex vivo tissue culture studies involve the use of fresh tissue samples obtained from patients, which are then maintained in a laboratory setting for a short period. This methodology preserves the native tissue architecture and the complex interplay between different cell types within the tumor microenvironment, offering a highly relevant model for preclinical drug evaluation. nih.govresearchgate.net

Studies using ex vivo cultures of human intestinal tissue have been employed to investigate the effects of butyrate. In human intestinal explants, butyrate has been shown to enhance the activity of the aryl hydrocarbon receptor (AhR) pathway, which is involved in maintaining gut homeostasis. researchgate.net This effect was demonstrated by measuring the mRNA levels of AhR target genes, such as CYP1A1.

Ex vivo models provide a valuable platform to assess the effects of this compound on human tissues directly, bridging the gap between cell line studies and clinical trials. The ability to maintain tissue viability and functionality for several days allows for the evaluation of various endpoints, including changes in gene expression, protein levels, and cellular responses to treatment. researchgate.net

Table 5: Findings from Ex Vivo Tissue Culture Studies with Butyrate

| Tissue Type | Species | Experimental Setup | Endpoint(s) Measured | Key Finding(s) | Reference |

| Human Colonic Explants | Human | Treatment with butyrate and/or AhR ligands | mRNA levels of AhR target genes (e.g., CYP1A1, AHRR) | Butyrate enhanced the induction of AhR target genes in the presence of ligands. | researchgate.net |

| Mouse Intestinal Tissue | Mouse | Culture of embryonic small intestine | Epithelial migration and differentiation | AMPKα1 knockout (a pathway potentially modulated by butyrate) impaired epithelial development. | nih.gov |

Preclinical in Vivo Investigational Studies of Butixirate

Development and Validation of Relevant Animal Models

The foundation of preclinical in vivo investigation for any new chemical entity, such as Butixirate, rests upon the development and validation of appropriate animal models. youtube.com These models are non-human species with a disease or condition that simulates a human disease, allowing researchers to study the efficacy and safety of a compound before human trials. youtube.comresearchgate.net The value and translational success of these studies are critically dependent on how well the chosen model recapitulates the human condition. taconic.com

The validation of an animal model is typically assessed against three core criteria:

Face Validity: This refers to how well the model mimics the observable symptoms and characteristics of the human disease. bps.ac.uknih.gov For instance, if this compound is being investigated for an inflammatory condition, a relevant animal model would need to exhibit similar signs of inflammation.

Construct Validity: This criterion assesses the similarity between the underlying biological mechanisms causing the disease in the animal model and in humans. bps.ac.uknih.gov A model with strong construct validity ensures that the therapeutic agent is targeting the correct pathway relevant to the human disease.

Predictive Validity: This is arguably the most crucial criterion for drug development, as it measures how well the model can predict therapeutic outcomes in humans. bps.ac.uknih.gov A model with high predictive validity will accurately forecast whether a compound like this compound will be effective. taconic.com

No single animal model can perfectly replicate all aspects of a human disease. taconic.com Therefore, researchers often employ a multifactorial approach, using several complementary models to build a comprehensive preclinical data package. taconic.com The selection of species, such as mice, rats, or guinea pigs, is a critical decision, as metabolic and physiological differences between species can significantly impact a drug's behavior and efficacy. nih.govnih.gov For example, studies have shown that different species can metabolize the same compound in distinct ways, making the choice of animal model essential for results that can be extrapolated to humans. nih.gov Regulatory authorities require these animal studies to secure approval for investigational new drugs, as in vitro assays and computer simulations cannot yet fully replace the complex biological information gained from in vivo research. youtube.com

Pharmacokinetic Profiling in Animal Models

Pharmacokinetics (PK) is the study of the time course of a drug's journey through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). veteriankey.commsdvetmanual.com Establishing a comprehensive pharmacokinetic profile in animal models is a mandatory step in preclinical development. biotechfarm.co.il These studies provide critical data that helps predict how a drug might behave in humans, informing the design of safe and effective clinical trials. biotechfarm.co.ilmdpi.com

PK studies in animals typically involve administering the compound and then collecting biological samples, such as blood, plasma, and brain tissue, at various time points to measure the concentration of the parent drug and its metabolites. nih.gov This data is used to calculate key PK parameters that describe the drug's disposition.

Table 1: Illustrative Pharmacokinetic Parameters for this compound in Different Animal Models This table presents hypothetical data for illustrative purposes.

| Parameter | Definition | Rat Model | Dog Model |

|---|---|---|---|

| Cmax | Maximum plasma concentration | 1500 ng/mL | 1250 ng/mL |

| Tmax | Time to reach Cmax | 2.0 hours | 4.0 hours |

| AUC0-t | Area under the plasma concentration-time curve | 7500 hng/mL | 9800 hng/mL |

| t1/2 | Elimination half-life | 6.5 hours | 10.2 hours |

| Cl/F | Apparent total clearance | 1.2 L/h/kg | 0.8 L/h/kg |

| Vss/F | Apparent volume of distribution at steady state | 3.5 L/kg | 5.1 L/kg |

ADME studies are central to understanding a compound's pharmacokinetic profile. nih.gov

Absorption: This process describes the movement of a drug from its site of administration into the bloodstream. veteriankey.com For orally administered compounds, this involves dissolution in gastrointestinal fluids followed by transport across the intestinal mucosa. veteriankey.com The rate and extent of absorption can be influenced by factors such as the compound's solubility and the animal's physiology. merckvetmanual.com Studies have shown that some compounds are absorbed slowly, with radioactivity remaining high in gastrointestinal tissues for extended periods after dosing. nih.gov

Distribution: Once in the bloodstream, a compound is distributed to various tissues and organs. merckvetmanual.com This process is influenced by the chemical's water solubility; polar, water-soluble agents are typically excreted by the kidneys, while lipid-soluble chemicals are more likely to be distributed to fat and other tissues. merckvetmanual.com The liver is a key organ in distribution as it receives blood directly from the portal circulation. merckvetmanual.com

Elimination: This is the irreversible removal of the drug from the body, primarily through metabolism (biotransformation) and excretion. veteriankey.com Excretion can occur via multiple routes, with urine and feces being the most common. nih.govnih.gov For example, studies with other compounds have shown that fecal excretion can be the dominant pathway, accounting for over 50% of the administered dose, while urinary excretion is minimal. nih.govnih.govnih.gov Some compounds may also be excreted into the bile, leading to a phenomenon called enterohepatic recycling, where the drug is reabsorbed from the intestine back into the bloodstream. veteriankey.com

Tissue distribution studies are performed to understand where a compound and its metabolites travel and accumulate within the body. These studies often use a radiolabeled version of the compound (e.g., with ¹⁴C) to track its presence in various organs and tissues at different time points after administration. nih.govnih.gov

Research has shown that compounds can accumulate preferentially in specific organs. nih.gov For many substances, the highest concentrations are found in metabolic organs like the liver and kidneys. nih.govnih.govnih.gov For example, in a study of butylated hydroxytoluene (BHT) in mice, the compound was found to accumulate primarily in the liver and kidney. nih.gov Similarly, a study on enzalutamide (B1683756) in rats found the highest radioactivity concentrations in the liver, fat, and adrenal glands. nih.gov The concentration of the compound in tissues typically reaches a maximum level before declining over time as the drug is eliminated. nih.gov This information is crucial for identifying potential target organs for efficacy as well as for toxicity.

Table 2: Hypothetical Tissue Distribution of this compound in a Rat Model (Concentration in ng-equivalents/g of tissue) This table presents hypothetical data for illustrative purposes.

| Tissue | 4 hours post-dose | 24 hours post-dose | 72 hours post-dose |

|---|---|---|---|

| Liver | 12,500 | 4,500 | 350 |

| Kidney | 9,800 | 3,200 | 210 |

| Adipose Tissue | 8,200 | 6,800 | 1,500 |

| Brain | 50 | 15 | <LLOQ |

| Spleen | 1,100 | 400 | 50 |

| Plasma | 1,450 | 300 | 25 |

Pharmacodynamic Biomarker Identification and Quantification in Animal Models

Pharmacodynamics (PD) describes what a drug does to the body. fda.gov A pharmacodynamic biomarker is a measurable biological variable that indicates a drug's effect on its target. fda.govmdpi.com These biomarkers are essential in preclinical studies to provide early evidence of a drug's biological activity and to help understand its mechanism of action. mdpi.com The use of PD biomarkers can streamline drug development by providing more sensitive endpoints than traditional clinical observations. nih.govnih.govresearchgate.net

The ideal PD biomarker should be sensitive enough to detect differences in biological response across a range of drug concentrations. nih.gov This allows for the characterization of the dose-response relationship, which is critical for selecting appropriate doses for further studies. fda.govnih.gov For example, researchers might measure changes in the levels of a specific protein, enzyme activity, or gene expression that is known to be involved in the disease pathway targeted by this compound. By quantifying these changes in animal models following administration of this compound, investigators can confirm that the compound is engaging its target and producing the intended biological effect. mdpi.com This provides crucial proof-of-concept data before moving into more extensive and costly trials. nih.gov

Table 3: Hypothetical Pharmacodynamic Biomarker Response to this compound in a Relevant Animal Model This table presents hypothetical data for illustrative purposes.

| Biomarker | Baseline Level | Level after this compound Administration | % Change |

|---|---|---|---|

| Inflammatory Cytokine A | 500 pg/mL | 150 pg/mL | -70% |

| Enzyme B Activity | 12 U/L | 25 U/L | +108% |

| Gene C Expression (fold change) | 1.0 | 0.25 | -75% |

This compound Metabolism and Metabolite Identification in Biological Systems

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug. nih.gov This process primarily occurs in the liver but can also take place in other tissues like the intestine, kidneys, and lungs. nih.gov It is a critical component of drug disposition, as it typically converts lipid-soluble compounds into more water-soluble (polar) forms that are easier to excrete. merckvetmanual.com Understanding a compound's metabolic fate is essential, as metabolites can be inactive, active, or even toxic. nih.govnih.gov

The identification of metabolites is a key step in preclinical characterization. nih.gov This is often accomplished by analyzing biological samples (plasma, urine, feces, bile) from animal studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com These methods allow for the detection and structural elucidation of metabolites formed from the parent drug. youtube.com For example, a study of dirlotapide (B1670757) in dogs revealed that the drug was extensively metabolized into more than 20 different metabolites. nih.gov

Biotransformation reactions are generally categorized into two phases: nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH₂, -SH) on the parent molecule, typically through oxidation, reduction, or hydrolysis. nih.gov The cytochrome P450 (CYP450) enzyme system, located mainly in the liver, is the most important family of enzymes involved in Phase I metabolism. nih.gov These reactions often result in a more polar metabolite that may still be pharmacologically active. nih.gov

Phase II Reactions: In this phase, an endogenous, water-soluble molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the functional group on the drug or its Phase I metabolite. nih.gov This process, known as conjugation, creates a larger, more polar, and usually inactive compound that can be readily excreted from the body. nih.gov The most common Phase II reaction is glucuronidation. nih.gov

By identifying the structures of the metabolites of this compound, researchers can piece together its primary biotransformation pathways. This knowledge is vital for understanding potential drug-drug interactions, explaining inter-species differences in drug disposition, and ensuring a complete picture of the compound's safety and efficacy profile. nih.gov

Table 4: Hypothetical Metabolites of this compound Identified in Preclinical Species This table presents hypothetical data for illustrative purposes.

| Metabolite ID | Proposed Biotransformation | Phase | Detected In |

|---|---|---|---|

| M1 | Hydroxylation of butyl group | Phase I | Plasma, Urine, Feces |

| M2 | Oxidation of aromatic ring | Phase I | Plasma, Urine |

| M3 | Glucuronide conjugate of M1 | Phase II | Urine, Bile |

| M4 | Sulfate conjugate of M2 | Phase II | Urine |

| M5 | N-dealkylation | Phase I | Feces |

Metabolite Activity Assessment

This compound is designed as a prodrug to deliver butyric acid to the body. Following administration, this compound is metabolized, releasing its active component, butyric acid. The in vivo biological activities observed are therefore attributable to the actions of this key metabolite. Preclinical studies have focused on elucidating the diverse effects of butyric acid following its release from delivery vehicles like tributyrin (B1683025), a well-researched prodrug of butyric acid.

The primary metabolite, butyric acid, is a short-chain fatty acid (SCFA) that plays a crucial role in various physiological processes. metwarebio.comwikipedia.org It is a principal energy source for the cells lining the colon (colonocytes) and is essential for maintaining intestinal health. wikipedia.orgresearchgate.net Beyond its role in energy metabolism, butyric acid functions as a signaling molecule with significant regulatory effects on gene expression, inflammation, and cell differentiation. metwarebio.com

Preclinical in vivo investigations using animal models have been instrumental in characterizing the bioactivity of butyric acid. These studies have explored its effects on metabolic health, inflammatory responses, and cellular processes. For instance, in vivo studies in mice have demonstrated that administration of tributyrin, which elevates butyric acid levels, can lead to improvements in metabolic parameters and a reduction in inflammation. nih.govresearchgate.net

The biological activities of butyric acid are mediated through several mechanisms. One of the most significant is its ability to act as a histone deacetylase (HDAC) inhibitor. metwarebio.com By inhibiting HDACs, butyric acid influences gene expression, leading to downstream effects such as the induction of apoptosis in cancer cells and the modulation of immune responses. metwarebio.comnih.gov Additionally, butyric acid interacts with specific G-protein coupled receptors (GPCRs), such as GPR109A, to exert its anti-inflammatory effects. metwarebio.comnih.gov

The following tables summarize key findings from preclinical in vivo studies assessing the activity of butyric acid, the active metabolite of this compound.

Table 1: Metabolic Effects of Butyric Acid in Animal Models

This table details the observed effects of tributyrin (a butyric acid prodrug) supplementation on various metabolic parameters in preclinical in vivo studies.

| Parameter | Animal Model | Key Findings | Reference |

| Body Weight & Fat | Diet-induced obese mice | Reduced body weight gain and lower hepatic triglycerides. | nih.govresearchgate.net |

| Glucose Metabolism | Diet-induced obese mice | Improved insulin (B600854) responsiveness and glucose metabolism. | nih.govresearchgate.net |

| Blood Metabolites | Weaned piglets | Significantly higher levels of albumin, glucose, and high-density lipoproteins (HDL). | nih.govresearchgate.net |

| Urea (B33335) Concentration | Weaned piglets | Significantly decreased urea blood concentration. | nih.govresearchgate.net |

| Insulin Levels | Weaned piglets | Significantly higher serum insulin concentration. | nih.govresearchgate.net |

Table 2: Anti-inflammatory and Immunomodulatory Effects of Butyric Acid in Animal Models

This table outlines the anti-inflammatory and immunomodulatory activities of butyric acid observed in preclinical in vivo studies.

| Parameter | Animal Model | Key Findings | Reference |

| Adipose Tissue Inflammation | Diet-induced obese mice | Reduction of pro-inflammatory markers (Il-1β, Tnf-α) and an increase in anti-inflammatory markers (Il-10), regulatory T cells (Tregs), and M2-macrophages. | nih.govresearchgate.net |

| GPR109A Activation | Diet-induced obese mice | Improvements in glucose metabolism and reduction of fat inflammatory states were dependent on GPR109A activation. | nih.gov |

| T-cell Differentiation | Mice | Stimulates the differentiation of regulatory T lymphocytes (Treg), reducing the severity of induced inflammation. | nih.gov |

| Intestinal Health | General animal models | Promotes gut health and modulates gut microbiota. | nih.gov |

Table 3: Cellular and Molecular Effects of Butyric Acid in Preclinical Models

This table summarizes the effects of butyric acid at the cellular and molecular level as demonstrated in preclinical research.

| Effect | Model System | Mechanism/Observation | Reference |

| Histone Deacetylase (HDAC) Inhibition | Human colorectal cancer cell lines | Accumulates in cancer cells, leading to increased histone acetylation and activation of tumor-suppressor genes, inducing apoptosis. | metwarebio.comnih.gov |

| Energy Source for Colonocytes | Mammalian colon | Metabolized by mitochondria for ATP production, crucial for colonocyte survival and homeostasis. | wikipedia.org |

| Anticancer Activity | Mouse models | Reduced the risk of colon cancer in animals on a fiber-rich diet by stimulating butyric acid-producing bacteria. | nih.gov |

| Enhanced Chemotherapy Efficacy | In vitro/In vivo models | Increased the sensitivity of resistant cancer cells to chemotherapy agents like irinotecan. | nih.gov |

Analytical Methodologies for Butixirate Research

Chromatographic Techniques for Butixirate Quantification and Purity Assessment

Chromatography is a fundamental analytical technique for separating, identifying, and purifying components within a mixture. nih.gov For this compound analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods. These techniques are often coupled with mass spectrometry to enhance detection and identification capabilities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound, often in the form of sodium butyrate (B1204436), in various samples, including pharmaceutical formulations. aurigeneservices.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach involves using a reverse-phase C18 column. aurigeneservices.comdrawellanalytical.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). aurigeneservices.comdrawellanalytical.com For instance, a mobile phase composed of a pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile in a 92:8 v/v ratio has been successfully used. aurigeneservices.com Detection is often carried out using an ultraviolet (UV) detector, with a wavelength set around 210 nm, where this compound exhibits absorbance. aurigeneservices.com

Method validation is a critical aspect of HPLC method development to ensure the reliability of the results. massbank.euwisc.edu This process involves evaluating several parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). drawellanalytical.comcharite.de

Table 1: Example of a Validated RP-HPLC Method for Sodium Butyrate Quantification

| Parameter | Value |

|---|---|

| Stationary Phase | YMC Triart C18 column (250×4.6 mm; 5 μm) aurigeneservices.com |

| Mobile Phase | pH 8.0 Sodium dihydrogen phosphate buffer: Acetonitrile (92:8 v/v) aurigeneservices.com |

| Flow Rate | 0.5 mL/min aurigeneservices.com |

| Detection Wavelength | 210 nm aurigeneservices.com |

| Retention Time | ~6 min aurigeneservices.com |

| Linearity Range | 119.56–1195.6 μg/ml aurigeneservices.com |

| **Correlation Coefficient (R²) ** | >0.99 aurigeneservices.com |

| Precision (RSD) | 0.30% aurigeneservices.com |

| Accuracy (Recovery) | 97.0% - 103.0% aurigeneservices.com |

| Limit of Detection (LOD) | 1.19 µg/mL drawellanalytical.com |

| Limit of Quantitation (LOQ) | 3.97 µg/mL drawellanalytical.com |

This table presents a compilation of data from published research and is for illustrative purposes.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another principal technique for the analysis of volatile compounds like butyric acid, the conjugate acid of this compound. hmdb.ca The choice of GC parameters, such as the column, carrier gas, and temperature program, is critical for achieving good separation and analysis. drawellanalytical.comorganicchemistrydata.org

Due to the polar nature and volatility of short-chain fatty acids, their direct analysis by GC can be challenging. chromforum.org To address this, derivatization to more volatile and less polar esters (e.g., methyl esters) is a common practice. chromforum.org However, direct analysis is also possible using specialized polar capillary columns, such as those with a wax or polyethylene (B3416737) glycol stationary phase. chromforum.orgmdpi.com The retention time of butyrate in a GC system is influenced by factors such as the column's stationary phase, temperature, and the flow rate of the carrier gas. drawellanalytical.comorganicchemistrydata.org

For instance, in a study quantifying short-chain fatty acids in biological samples, a GC method was developed that achieved clear separation of butyrate with a specific retention time. nih.govnih.gov

Table 2: Example of GC Conditions for Butyrate Analysis

| Parameter | Value |

|---|---|

| Column | DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness) nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Detector Temperature | 260 °C nih.gov |

| Carrier Gas | Nitrogen nih.gov |

| Oven Temperature Program | 100 °C (7 min), then ramp to 200 °C at 25 °C/min, hold for 5 min nih.gov |

| Retention Time for Butyrate | 9.08 min nih.gov |

This table presents a compilation of data from published research and is for illustrative purposes.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool with enhanced sensitivity and specificity. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis capabilities of MS. restek.com LC-MS/MS, in particular, is a highly sensitive and specific method for the quantification of this compound in complex biological matrices, often without the need for derivatization. chemicalbook.comchemicalbook.com This direct analysis simplifies sample preparation and reduces analysis time. chemicalbook.comchemicalbook.com Validation of LC-MS/MS methods involves assessing parameters such as accuracy, precision, specificity, linearity, and stability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique. It combines the separation power of GC with the detection capabilities of MS, allowing for the identification of compounds based on their mass spectra. shimadzu.com For the analysis of this compound, which is often derivatized to its methyl ester before GC analysis, GC-MS can provide both quantitative data and structural information based on the fragmentation pattern of the analyte. chemicalbook.commassbank.eu

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound. hmdb.ca Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). chemicalbook.comresearchgate.netlibretexts.orglibretexts.org

¹H NMR Spectroscopy provides information on the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of sodium butyrate, distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (α-CH₂) protons can be observed. chemicalbook.com The chemical shifts of these protons are influenced by their proximity to the electronegative carboxylate group. openstax.orgucl.ac.uk

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. libretexts.orgmsu.eduudel.edu The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org The carbonyl carbon of the carboxylate group typically appears at a significantly downfield chemical shift. libretexts.org

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Sodium Butyrate (in D₂O)

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ | ~0.91 chemicalbook.com |

| -CH₂- | ~1.56 chemicalbook.com | |

| α-CH₂- | ~2.16 chemicalbook.com | |

| ¹³C | -CH₃ | ~13-14 |

| -CH₂- | ~19-20 | |

| α-CH₂- | ~36-37 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The ¹³C NMR data is based on typical ranges for similar structures.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. massbank.eunih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. massbank.eu

For structural elucidation, the fragmentation pattern of the molecular ion is analyzed. openstax.orgnih.goveurisotop.comchemguide.co.uk When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. openstax.orgeurisotop.comchemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. openstax.orgnih.gov For volatile compounds like the methyl ester of butyric acid, Electron Ionization (EI) is a common ionization method that produces a rich fragmentation spectrum. massbank.eu

Key fragments in the mass spectrum of methyl butyrate include the molecular ion peak and peaks corresponding to the loss of specific neutral fragments. chemicalbook.commassbank.eulibretexts.orgmiamioh.edunih.gov

Table 4: Major Fragment Ions in the EI-Mass Spectrum of Methyl Butyrate

| m/z | Proposed Fragment |

|---|---|

| 102 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 71 | [M - OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

This table presents a compilation of data from mass spectral databases and is for illustrative purposes. chemicalbook.commassbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance. nih.gov This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light. nih.gov Simple esters like this compound, which lack extensive conjugated systems or aromatic rings, are not expected to show strong absorbance in the standard UV-Vis range of 200-800 nm. theanalyticalscientist.comscispace.com The primary absorption would likely be due to the n → π* transition of the carbonyl group, which occurs at a shorter wavelength, often below the typical analytical range. scispace.com Therefore, direct UV-Vis spectroscopy is generally not the primary method for the qualitative or quantitative analysis of simple alkyl esters like this compound unless they are derivatized with a UV-absorbing tag. The Beer-Lambert law, which states that absorbance is proportional to concentration, forms the basis for quantitative analysis with this method. nih.govutwente.nl

Advanced Electrophoretic and Immunochemical Analytical Approaches

Advanced analytical methods provide high sensitivity and selectivity for the analysis of compounds like this compound, particularly in complex biological matrices. While direct research on this compound is limited, methods developed for butyrate and other short-chain fatty acids (SCFAs) are highly relevant.

Electrophoretic Approaches , particularly Capillary Electrophoresis (CE), offer a powerful tool for the analysis of charged species. youtube.com CE separates molecules based on their charge-to-size ratio within a narrow capillary, offering high efficiency and short analysis times. scispace.comyoutube.com For the analysis of butyrate, and by extension this compound after hydrolysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. youtube.com Since SCFAs lack a strong chromophore for direct UV detection, indirect UV detection is often utilized. This involves adding a UV-absorbing compound (a probe) to the background electrolyte. researchgate.net The displacement of this probe by the analyte ions results in a decrease in absorbance, allowing for quantification.

Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is another CE technique applicable to the analysis of both neutral and charged molecules, including fatty acids. scispace.com In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase, enabling the separation of analytes based on their partitioning between the micelles and the aqueous buffer. scispace.com

Table 1: Capillary Electrophoresis Methods for Short-Chain Fatty Acid Analysis

| Analytical Technique | Principle | Detection Method | Application Notes for Butyrate/Butixirate |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in an electric field. scispace.com | Indirect UV Detection | Suitable for analyzing the butyrate anion after hydrolysis of this compound. Requires a background electrolyte containing a UV-absorbing probe. researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between micelles and the aqueous buffer. scispace.com | Direct or Indirect UV Detection | Can separate a wide range of analytes, including fatty acids. The choice of surfactant and buffer pH is critical for optimizing separation. scispace.com |

Immunochemical Analytical Approaches for small molecules like this compound are not as straightforward as for large protein antigens. Direct immunoassays such as ELISA for butyrate are not commonly reported in the literature. Instead, research has focused on indirect methods related to the biological production and effects of butyrate. One such approach involves quantifying the genetic potential of gut microbiota to produce butyrate. This is achieved using quantitative polymerase chain reaction (qPCR) to measure the abundance of genes encoding key enzymes in the butyrate synthesis pathway, such as butyryl-CoA:acetate (B1210297) CoA-transferase. nih.govspectroscopyonline.com While this method does not directly measure the concentration of butyrate or this compound, it provides insight into the functional capacity of a biological system to produce the compound. theanalyticalscientist.comnih.gov This type of analysis is crucial in studies investigating the role of gut microbiota in health and disease. nih.gov

Microfluidic and Miniaturized Analytical Platforms for this compound

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices, also known as lab-on-a-chip or micro-total-analytical-systems (µTAS). utwente.nlspectroscopyonline.com These platforms integrate multiple laboratory functions onto a single chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and higher throughput. unizg.hrnih.gov

While specific microfluidic platforms designed for the analytical detection of this compound have not been detailed in the literature, the technology holds significant potential. Microchip-based CE has been successfully implemented for various analyses and could be adapted for this compound (as butyrate). nih.gov Such a device would miniaturize the components of a conventional CE system, including the capillary, electrodes, and detector, onto a small chip. nih.gov

Current research often employs microfluidic systems to study the biological effects of metabolites like butyrate rather than for their quantitative analysis. For example, "gut-on-a-chip" models use microfluidic devices to co-culture gut epithelial cells and microbial communities to investigate their interactions and the influence of SCFAs like butyrate on cellular processes. youtube.com These systems allow for precise control of the microenvironment and real-time observation of cellular responses. nih.gov The development of integrated sensors within these platforms could pave the way for future devices capable of both biological stimulation and in-situ analysis of compounds like this compound.

Table 2: Potential Applications of Miniaturized Platforms for this compound Research

| Platform Type | Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Microchip Capillary Electrophoresis | Miniaturized CE separation on a chip. nih.gov | Rapid, high-throughput analysis of butyrate derived from this compound in various samples. | Reduced analysis time, lower sample/reagent consumption, potential for automation. unizg.hr |

| "Gut-on-a-Chip" / Organ-on-a-Chip | Microfluidic cell culture models that mimic organ-level physiology. youtube.com | Studying the metabolic fate and biological effects of this compound on intestinal cells in a controlled environment. | Allows for investigation of complex biological interactions and responses to stimuli. youtube.com |

Advanced Research Directions and Future Perspectives on Butixirate

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Butixirate Studies

The investigation of this compound and its active component, butyrate (B1204436), has been significantly enhanced by the application of omics technologies. These high-throughput methods provide a holistic view of the molecular changes induced by butyrate, offering insights into its mechanisms of action at the genomic, proteomic, and metabolomic levels.

Genomics and Transcriptomics: Genomic and transcriptomic analyses have been pivotal in understanding how butyrate regulates gene expression. A primary mechanism is its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of numerous genes involved in critical cellular processes. mdpi.comnih.gov In studies on cancer cells, this epigenetic regulation affects genes controlling the cell cycle, apoptosis, and cell differentiation. nih.govmdpi.com Furthermore, multi-omics analyses in microorganisms like Streptomyces olivaceus revealed that sodium butyrate could activate silent biosynthetic gene clusters (BGCs), leading to the production of novel secondary metabolites. nih.gov